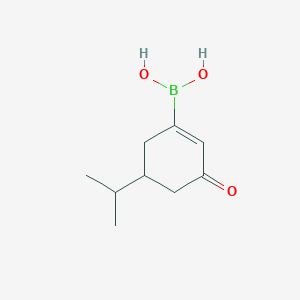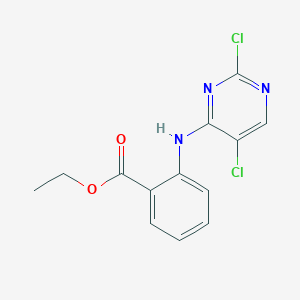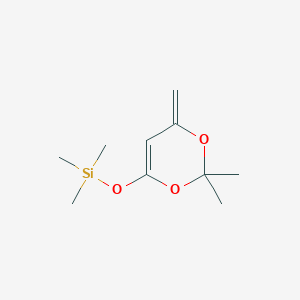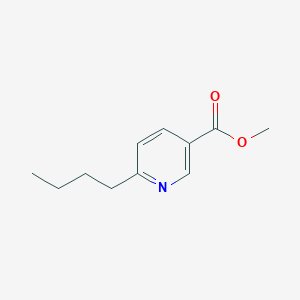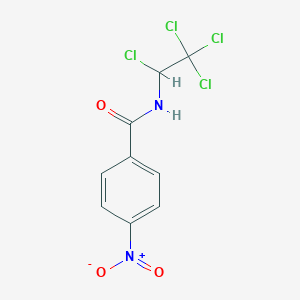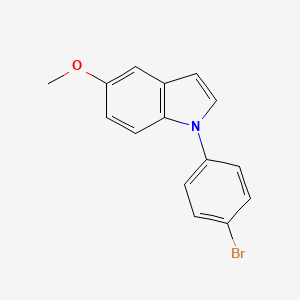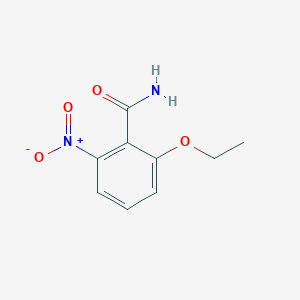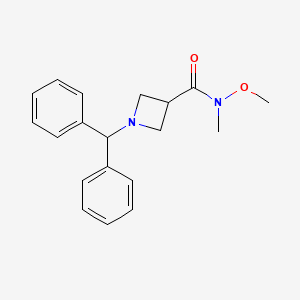
1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a benzhydryl group, a methoxy group, and a methylazetidine carboxamide moiety.
Métodos De Preparación
The synthesis of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride or similar reagents under basic conditions.
Methoxylation and methylation:
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Análisis De Reacciones Químicas
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent
Mecanismo De Acción
The mechanism of action of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-methylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.
1-benzhydryl-N-methylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.
N-methoxy-N-methylazetidine-3-carboxamide: Similar structure but lacks the benzhydryl group.
These comparisons highlight the unique features of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide, such as the presence of both the benzhydryl and methoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
359402-66-7 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c1-20(23-2)19(22)17-13-21(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
Clave InChI |
SPJRAPIZGNKNHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)



